

2,5-Dimethoxypyrimidin-4-amine: An Obscure Isomer in the Landscape of Aminopyrimidines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxypyrimidin-4-amine

Cat. No.: B1331116

[Get Quote](#)

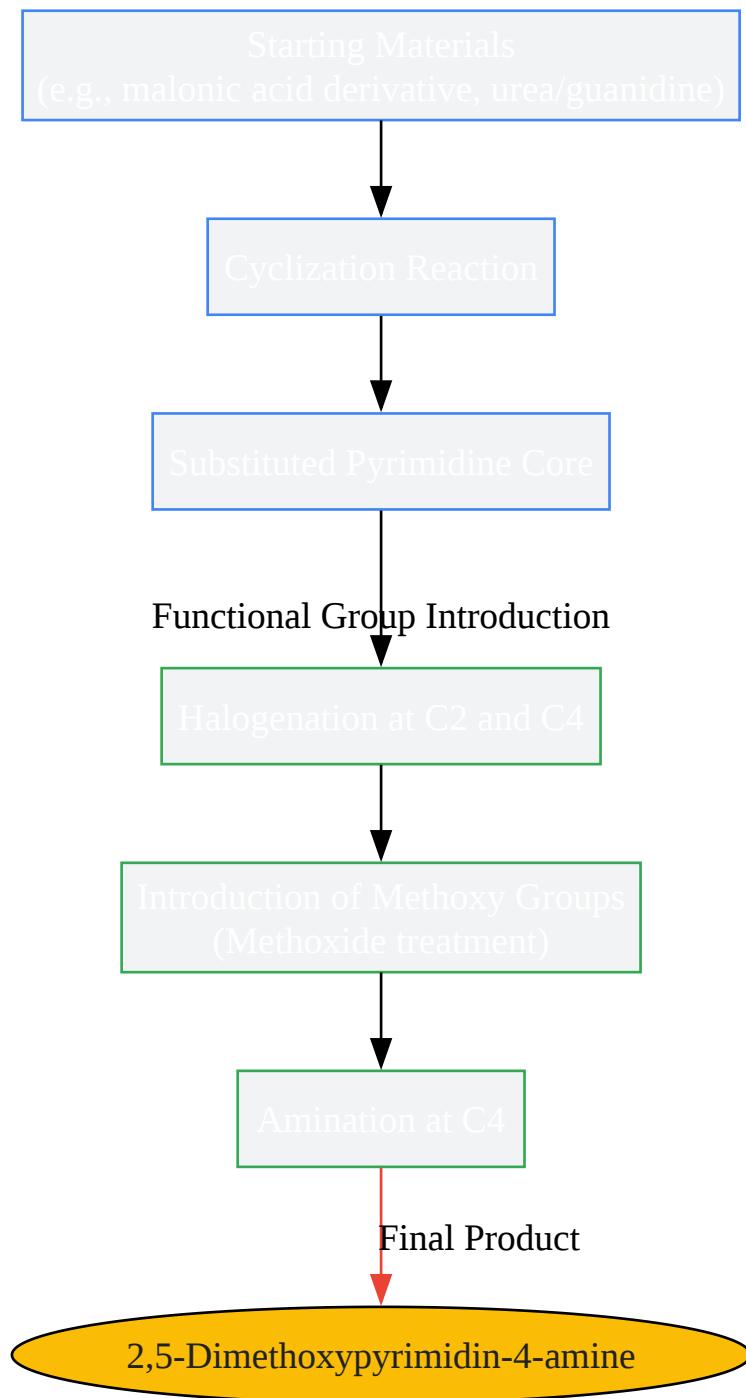
While a comprehensive historical record and detailed experimental data for **2,5-Dimethoxypyrimidin-4-amine** remain elusive in readily available scientific literature, an examination of its chemical properties and the synthesis of related isomers can provide valuable insights for researchers and drug development professionals. This technical guide consolidates the known physicochemical data for **2,5-Dimethoxypyrimidin-4-amine** and explores potential synthetic strategies based on the well-documented chemistry of its isomers.

Physicochemical Properties

Limited data is available for the specific physicochemical properties of **2,5-Dimethoxypyrimidin-4-amine**. The following table summarizes the key known values.

Property	Value	Source
Molecular Formula	C ₆ H ₉ N ₃ O ₂	ChemScene
Molecular Weight	155.15 g/mol	ChemScene
Melting Point	180-181 °C	ECHEMI[1]
Boiling Point (Predicted)	316.2 ± 45.0 °C	ECHEMI[1]
Density (Predicted)	1.229 ± 0.06 g/cm ³	ECHEMI[1]
pKa (Predicted)	5.06 ± 0.10	-
Appearance	White to light yellow crystalline powder	ECHEMI[1]

Historical Context and Discovery


The specific discovery and detailed historical development of **2,5-Dimethoxypyrimidin-4-amine** are not well-documented in publicly accessible scientific databases and literature. The focus of synthetic and medicinal chemistry has largely been on its structural isomers, such as 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The general history of pyrimidine chemistry dates back to the 19th century, with significant advancements in synthesis and understanding of their biological roles throughout the 20th century. However, the specific timeline and key contributors to the first synthesis of the 2,5-dimethoxy-4-amino isomer are not readily traceable.

Potential Synthetic Pathways

While specific experimental protocols for the synthesis of **2,5-Dimethoxypyrimidin-4-amine** are not detailed in the available literature, logical synthetic routes can be inferred from the established chemistry of pyrimidine derivatives. A plausible approach would involve the construction of the pyrimidine ring followed by the introduction of the methoxy and amino groups at the desired positions.

A generalized synthetic workflow is proposed below. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Core Pyrimidine Synthesis

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2,5-Dimethoxypyrimidin-4-amine**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **2,5-Dimethoxypyrimidin-4-amine**. Research on the biological effects of aminopyrimidines is extensive, with various derivatives exhibiting a wide range of activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of G-protein coupled receptors.

Given the structural similarity to other biologically active pyrimidines, it is plausible that **2,5-Dimethoxypyrimidin-4-amine** could interact with various biological targets. However, without experimental data, any discussion of its potential pharmacological profile would be purely speculative.

The diagram below illustrates a generalized signaling pathway often associated with pyrimidine-based kinase inhibitors, a common class of drugs in oncology. This is for illustrative purposes only and does not imply any known activity of **2,5-Dimethoxypyrimidin-4-amine**.

Caption: A generalized kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Conclusion and Future Directions

2,5-Dimethoxypyrimidin-4-amine represents a sparsely explored area within the vast field of pyrimidine chemistry. While its fundamental physicochemical properties are partially documented, a significant gap exists in the understanding of its synthesis, historical context, and biological function. Future research efforts could focus on developing and documenting a reliable synthetic protocol for this isomer. Subsequent screening against various biological targets could then unveil potential therapeutic applications, adding a new dimension to the already rich pharmacology of aminopyrimidines. The lack of current data presents a clear opportunity for novel discovery in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [2,5-Dimethoxypyrimidin-4-amine: An Obscure Isomer in the Landscape of Aminopyrimidines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331116#discovery-and-history-of-2-5-dimethoxypyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com